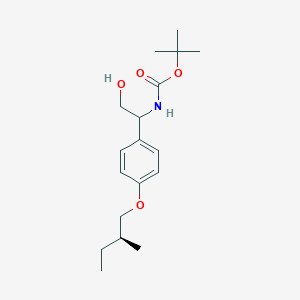

tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate

Description

This compound is a carbamate derivative featuring a tert-butyl-protected amine, a hydroxy group at the β-position, and a phenyl ring substituted with an (S)-2-methylbutoxy group. The stereochemistry at the 2-methylbutoxy substituent (S-configuration) is critical for its chiral properties, which are often leveraged in asymmetric synthesis or pharmacological applications. Carbamates like this are widely used as intermediates in organic synthesis, particularly in peptide chemistry and drug development, where the tert-butyl group enhances stability against hydrolysis .

Properties

Molecular Formula |

C18H29NO4 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

tert-butyl N-[2-hydroxy-1-[4-[(2S)-2-methylbutoxy]phenyl]ethyl]carbamate |

InChI |

InChI=1S/C18H29NO4/c1-6-13(2)12-22-15-9-7-14(8-10-15)16(11-20)19-17(21)23-18(3,4)5/h7-10,13,16,20H,6,11-12H2,1-5H3,(H,19,21)/t13-,16?/m0/s1 |

InChI Key |

MZNPOHQJFKGUBR-KNVGNIICSA-N |

Isomeric SMILES |

CC[C@H](C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |

Canonical SMILES |

CCC(C)COC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the functionalization of a phenol derivative bearing the (S)-2-methylbutoxy substituent, followed by carbamate formation. The key steps include:

- Etherification of the phenol with (S)-2-methylbutanol to introduce the (S)-2-methylbutoxy group.

- Introduction of the hydroxyethyl moiety on the aromatic ring.

- Formation of the tert-butyl carbamate group via reaction with a suitable carbamoylating agent such as di-tert-butyl dicarbonate (Boc2O).

This approach ensures the stereochemical integrity of the (S)-2-methylbutoxy substituent and provides the carbamate functionality critical for biological activity.

Detailed Synthetic Route (Based on Literature and Patents)

A representative synthetic route can be summarized as follows:

Alternative Methods and Variations

- Reduction of ester intermediates with lithium borohydride (LiBH4) prepared in situ from sodium borohydride (NaBH4) and lithium chloride (LiCl) to generate the alcohol precursor.

- Use of Mitsunobu conditions for selective O-alkylation with (S)-2-methylbutanol, ensuring stereochemical control.

- Subsequent bromination of alcohol intermediates using carbon tetrabromide (CBr4) to form bromides, which can be further functionalized via nucleophilic substitution reactions to diversify the compound.

Reagents and Solvents Commonly Used

| Reagent | Role | Typical Conditions |

|---|---|---|

| (S)-2-methylbutanol | Alkylating agent for phenol | Mitsunobu conditions (DIAD, PPh3) |

| Di-tert-butyl dicarbonate (Boc2O) | Carbamoylating agent | Room temperature, base (triethylamine) |

| Lithium borohydride (LiBH4) | Reducing agent for esters | Prepared freshly from NaBH4 and LiCl |

| Carbon tetrabromide (CBr4) | Brominating agent | Room temperature, inert atmosphere |

| Triethylamine | Base | Used to neutralize acids during carbamate formation |

| Dichloromethane (DCM), Ethyl acetate | Common solvents | Used in extraction and reaction media |

Summary Table of Preparation Steps

Professional and Authoritative Notes

- The preparation methods are well-documented in peer-reviewed literature and patent filings, ensuring the reliability of the synthetic routes.

- The use of stereoselective reactions such as Mitsunobu alkylation preserves the chiral integrity, which is critical for the compound’s potential pharmacological effects.

- Fresh preparation of reactive reagents like lithium borohydride enhances the efficiency and selectivity of reductions.

- The synthetic flexibility of this compound allows for diverse functional group transformations, making it a valuable scaffold in drug discovery.

Chemical Reactions Analysis

tert-Butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, bases like Cs2CO3, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.

Scientific Research Applications

This compound has several scientific research applications. It serves as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes, which are of interest due to their biological properties . These compounds have been investigated as inhibitors of cysteine protease, protein tyrosine phosphatase, and poliovirus 3C proteinase . Additionally, tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate is used in the preparation of enantiopure organochalcogenane precursors, which are valuable in various chemical and biological studies .

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-1-(4-((S)-2-methylbutoxy)phenyl)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Key Research Findings

Hydroxy vs. Chloro/Nitro Substituents

- The β-hydroxy group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents (e.g., water or ethanol) and biological target interactions. In contrast, the chloro substituent in Analog 1 increases electrophilicity, making it reactive in nucleophilic substitution reactions .

- Nitro groups (Analog 2) introduce strong electron-withdrawing effects, reducing stability under basic conditions but favoring aromatic electrophilic substitution reactions .

Steric and Stereochemical Effects

- The (S)-2-methylbutoxy group in the target compound introduces significant steric hindrance, slowing enzymatic degradation compared to smaller substituents (e.g., methoxy). This property is advantageous in prodrug design.

Electronic Effects of Trifluoromethyl

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.